4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. In this case, 4-bromoacetophenone can be reacted with thiourea to form 4-(4-bromophenyl)-1,3-thiazole-2-thiol.
Amination Reaction: The thiazole derivative is then subjected to an amination reaction with 2-methoxyaniline under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction Reactions: Reducing agents (e.g., palladium on carbon, hydrogen gas), solvents (e.g., ethanol).
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Thiazole sulfoxides or sulfones.
Reduction Reactions: Aminated thiazole derivatives.
Scientific Research Applications
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- 4-(4-iodophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or iodo analogs.
Properties
Molecular Formula |
C16H13BrN2OS |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13BrN2OS/c1-20-15-5-3-2-4-13(15)18-16-19-14(10-21-16)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,19) |
InChI Key |
CRNQRYRORJEWOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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